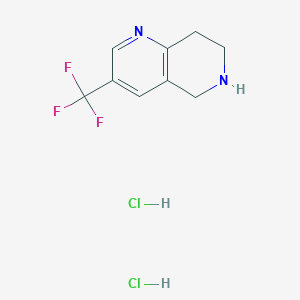

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Übersicht

Beschreibung

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound that belongs to the class of fluorinated heterocycles. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the compound, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science

Biologische Aktivität

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H10Cl2F3N

- IUPAC Name : 3-(trifluoromethyl)-5,6,7,8-tetrahydronaphthalen-1-amine dihydrochloride

- Appearance : White to light yellow powder

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's electronegativity and affects its binding affinity and specificity towards biological targets.

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit notable anticancer properties. For instance:

- Cytotoxic Effects : Studies have shown that related naphthyridine compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values ranging from 10.47 μg/mL to 15.03 μg/mL .

- Mechanism : The anticancer activity is linked to the downregulation of cell proliferation markers like SOX9 and Ki67, alongside the induction of apoptosis through p53-independent pathways .

Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various pathogens:

- Bacterial Inhibition : Related naphthyridine derivatives have shown activity against Bacillus cereus with a minimum inhibitory concentration (MIC) of 15.62 µg/mL .

- Fungal Activity : Some derivatives also exhibit antifungal properties against species such as Fusarium graminearum .

Immunomodulatory Effects

Studies on structurally similar compounds indicate potential immunomodulatory effects:

- Cytokine Production : Compounds have been reported to reduce pro-inflammatory cytokines like TNF-α and IL-6 in murine models . This suggests a possible application in inflammatory diseases.

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- Antimicrobial Testing :

Data Summary Table

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis

- This compound is primarily known as an intermediate in the synthesis of Sitagliptin, a widely used medication for managing type 2 diabetes. Sitagliptin acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor, enhancing insulin secretion and lowering blood glucose levels post-meal . The synthesis process involves several steps where 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride plays a crucial role in producing the active pharmaceutical ingredient (API) .

Chemical Properties and Structure

- Molecular Formula: C₉H₁₀ClF₃N₂

- Molecular Weight: 238.64 g/mol

- Physical Appearance: Typically appears as a white to light yellow powder or crystalline solid .

Biochemical Applications

Buffering Agent

- The compound serves as a non-ionic organic buffering agent in cell cultures, maintaining pH stability within the range of 6 to 8.5. This property is particularly valuable in biological experiments where pH fluctuations can affect cellular behavior and experimental outcomes .

Research and Development

- In biochemical research, this compound is utilized for its ability to stabilize pH levels during various assays and reactions. Its trifluoromethyl group enhances the lipophilicity of the molecule, allowing for better membrane permeability and interaction with biological systems .

Synthesis and Production

Synthesis Methodology

- The synthesis of this compound typically involves a multi-step process starting from simpler precursors. A common method includes the reaction of trifluoroacetohydrazide with other reagents under controlled conditions to yield high-purity intermediates suitable for pharmaceutical applications .

Case Studies

Case Study: Sitagliptin Development

- In the development of Sitagliptin, researchers utilized this compound to optimize the synthesis route for improved yield and purity. The compound's role was pivotal in reducing production costs while maintaining the efficacy of the final drug product .

Case Study: Biological Assays

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2.2ClH/c10-9(11,12)7-3-6-4-13-2-1-8(6)14-5-7;;/h3,5,13H,1-2,4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPRKCGXTEDAVEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)C(F)(F)F.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00736019 | |

| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870483-68-4 | |

| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,6-naphthyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00736019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.